molecular formula C18H19N3OS B2818634 (E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441289-54-9

(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2818634
CAS No.: 441289-54-9
M. Wt: 325.43
InChI Key: IBUAUTUVQXWGOQ-VHEBQXMUSA-N
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Description

(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is an organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3,6-dimethylbenzo[d]thiazol-2(3H)-amine. The reaction is carried out under acidic conditions, often using acetic acid as a solvent and catalyst. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to specific receptors or enzymes, modulating their activity. For example, it has been shown to interact with histamine H3 receptors, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B, making it a potential multitargeted-directed ligand for the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(dimethylamino)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12-5-10-15-16(11-12)23-18(21(15)4)19-17(22)13-6-8-14(9-7-13)20(2)3/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUAUTUVQXWGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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